Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3/c1-13(2,3)19-12(18)16-7-5-9(10(14)8-16)11(17)4-6-15/h9-10H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZSKCXKNUIARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the use of tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent . The reaction is often catalyzed by tetra-n-butylammonium iodide, leading to high yields of the desired product .
Chemical Reactions Analysis
Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Condensation: Often involves aldehydes or ketones.
These reactions can lead to the formation of various products, depending on the specific reagents and conditions used .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyanoacetyl group can participate in nucleophilic addition reactions, while the fluorinated piperidine ring can enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, depending on the specific context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Functional Group Diversity: The cyanoacetyl group provides a reactive β-ketonitrile moiety, enabling condensations or cyclizations, whereas compounds like CAS 1345456-44-1 feature aminomethyl groups, which are more suited for amide bond formation or as amine precursors.
Halogenation: The bromomethyl and difluoro substituents in CAS 1303974-03-9 make it a candidate for Suzuki-Miyaura couplings, contrasting with the target compound’s cyanoacetyl-driven reactivity.
Biological Activity
Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate is a synthetic compound characterized by its unique molecular structure, which includes a tert-butyl group, a cyanoacetyl moiety, and a fluorinated piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H19FN2O3
- Molecular Weight : 270.31 g/mol
- CAS Number : 1638764-08-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyanoacetyl group can engage in nucleophilic addition reactions, while the fluorinated piperidine enhances the compound's stability and reactivity. These interactions may lead to various biological effects, including inhibition of key enzymes or receptors involved in disease processes .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further investigation as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 (skin cancer) | 12.5 | Inhibition of cell proliferation |
| MDA-MB-231 (breast) | 8.0 | Induction of apoptosis |
| HCT116 (colon cancer) | 15.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases.
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Acetylcholinesterase | 75 | 20 |
| Aldose reductase | 60 | 10 |
Case Studies
- Study on Antitumor Effects : A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative disorders .
Q & A
Basic Research Question
- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm. Purity >95% is acceptable for most studies .
- Structural Confirmation :
What safety protocols are essential when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .
- First Aid : For skin contact, wash with soap/water; for eye exposure, flush with saline for 15 minutes. Seek medical attention for persistent irritation .
- Storage : Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the cyanoacetyl group .
How does stereochemistry at the 3-fluoro and 4-cyanoacetyl positions influence reactivity and biological interactions?
Advanced Research Question
- Reactivity : The 3-fluoro group increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., hydrolysis or amination) . The 4-cyanoacetyl moiety may participate in Michael additions or act as a hydrogen-bond acceptor .
- Biological Impact : Stereochemical configuration (e.g., R/S at C3) alters binding to enzymes like kinases or proteases. Use chiral HPLC (Chiralpak® AD-H column) to separate enantiomers and compare activity via IC₅₀ assays .
What strategies can resolve contradictions in reported biological activity data across studies?
Advanced Research Question
- Systematic Variant Analysis : Synthesize analogs with modified substituents (e.g., replacing cyanoacetyl with acetyl) to isolate contributions of specific functional groups .
- Binding Assays : Use surface plasmon resonance (SPR) to measure real-time interactions with targets like GPCRs. Compare dissociation constants (Kd) across studies to identify outliers .
- Meta-Analysis : Apply multivariate regression to published data, accounting for variables like assay type (e.g., cell-free vs. cell-based) or solvent effects (DMSO vs. PBS) .
How can researchers design experiments to elucidate metabolic pathways and degradation products?
Advanced Research Question
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS, focusing on hydrolysis (Boc removal) or cytochrome P450-mediated oxidation .
- Stability Studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via UV-HPLC and identify products using TOF-MS .
- Isotopic Labeling : Synthesize ¹⁴C-labeled derivatives to trace metabolic fate in animal models .
What computational methods are effective for predicting the compound’s physicochemical properties?
Advanced Research Question
- LogP Prediction : Use Molinspiration or ACD/Labs software with atom-based contributions. Validate experimentally via shake-flask method (octanol/water) .
- pKa Estimation : Apply MarvinSketch (ChemAxon) to calculate acidic/basic sites (e.g., cyanoacetyl pKa ~8–10) .
- Docking Studies : Perform molecular dynamics simulations (AutoDock Vina) to predict binding modes to targets like PDE inhibitors .
How can researchers address challenges in scaling up synthesis while maintaining enantiomeric excess?
Advanced Research Question
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complex) for fluorination steps to ensure >90% enantiomeric excess (ee) .
- Process Optimization : Implement continuous flow chemistry for Boc protection to improve yield and reduce racemization .
- Quality Control : Monitor ee via chiral HPLC at each step and adjust catalyst loading or temperature dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
